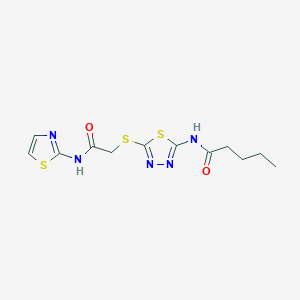![molecular formula C6H11ClIN B2470806 (3-Yodo-1-biciclo[1.1.1]pentanil)metanamina; clorhidrato CAS No. 2418673-39-7](/img/structure/B2470806.png)
(3-Yodo-1-biciclo[1.1.1]pentanil)metanamina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodo-1-bicyclo[111]pentanyl)methanamine;hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClIN It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying strain-release chemistry and developing new synthetic methodologies .
Biology and Medicine: The bicyclo[1.1.1]pentane scaffold is a high-value bioisostere for phenyl rings, offering high passive permeability, water solubility, and metabolic stability . These properties make it an attractive candidate for designing new pharmaceuticals.
Industry: In the industrial sector, (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride can be used in the development of new materials with unique properties. Its highly strained structure can impart desirable characteristics to polymers and other materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various bicyclo[1.1.1]pentane species . This process involves generating [1.1.1]propellane on demand and transforming it into valuable bicyclo[1.1.1]pentane derivatives through photochemical transformations .
Industrial Production Methods: the continuous flow synthesis method mentioned above provides a scalable approach to producing gram quantities of bicyclo[1.1.1]pentane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride can undergo various chemical reactions, including substitution and addition reactions. The highly strained bicyclic structure makes it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, organometallic reagents, and strong bases. For example, the iodination of organic compounds using elemental iodine or iodides is a common method for introducing iodine into the bicyclo[1.1.1]pentane scaffold .
Major Products Formed: The major products formed from reactions involving (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride depend on the specific reaction conditions and reagents used. For instance, substitution reactions can lead to the formation of various functionalized bicyclo[1.1.1]pentane derivatives .
Mecanismo De Acción
The mechanism of action of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is not well-documented. its reactivity can be attributed to the strain in the bicyclo[1.1.1]pentane scaffold, which makes it highly reactive towards various chemical species. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride include other bicyclo[1.1.1]pentane derivatives and bicyclo[3.2.1]octane systems . These compounds share the strained bicyclic structure and are used in similar applications.
Uniqueness: The uniqueness of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride lies in its iodine substitution, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. This makes it particularly valuable for specific synthetic and research applications .
Propiedades
IUPAC Name |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDKUGMRPJINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
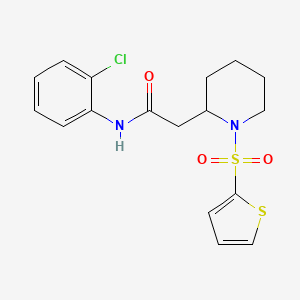
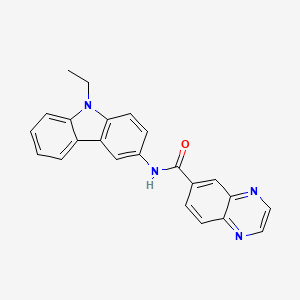
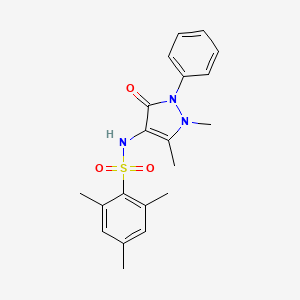
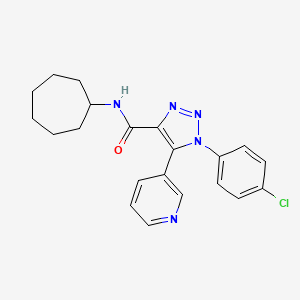
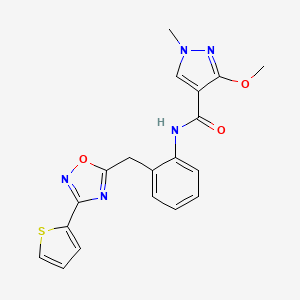
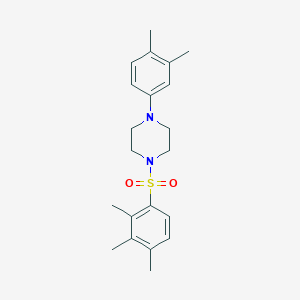
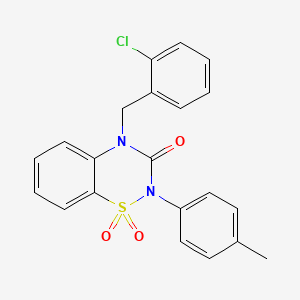
![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/new.no-structure.jpg)
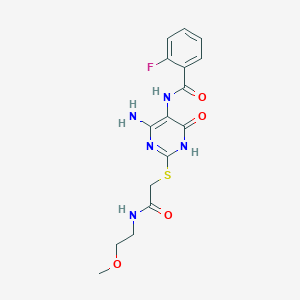
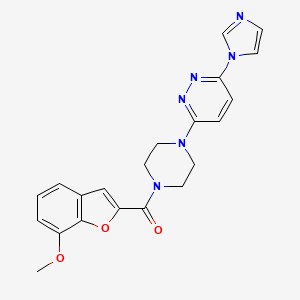
![N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2470742.png)
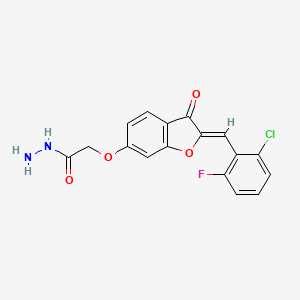
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)
